molecular formula C14H12F6N2O B608552 LGD 4033 CAS No. 1165910-22-4

LGD 4033

Cat. No. B608552
M. Wt: 338.25
InChI Key: OPSIVAKKLQRWKC-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LGD 4033, also known as Ligandrol, is a Selective Androgen Receptor Modulator (SARM) that has been shown to have positive effects on muscle building, body recomposition, and bone density . It was developed by Ligand Pharmaceuticals, an American biotechnology company . It is typically used for bulking purposes due to its anabolic effects and tissue selectivity .


Synthesis Analysis

The chemical synthesis of LGD 4033 has been accomplished by a short and efficient sequence starting from the parent compound . A study proposed the chemical synthesis of all possible diastereoisomers of the main dihydroxylated LGD 4033 metabolite .


Molecular Structure Analysis

LGD 4033 is a non-steroidal SARM that selectively binds to androgen receptors in the body, specifically targeting muscle and bone tissues . It has a pyrrolidinyl-benzonitrile core structure .


Chemical Reactions Analysis

LGD 4033 has been shown to undergo various chemical reactions in the body. For instance, it has been found that two isomeric dihydroxylated metabolites are the preferred target analytes for detecting LGD 4033’s illicit use . The metabolite M1, representing the epimer of LGD 4033, was synthesized and its structure elucidated by NMR spectroscopy .


Physical And Chemical Properties Analysis

LGD 4033 is a white powder . Its chemical formula is C14H12F6N2O, and it has a molecular weight of 338.25 .

Scientific Research Applications

  • LGD-4033 is targeted for potential treatments of conditions like cachexia, sarcopenia, and hypogonadism. It has been included in the Prohibited List by the World Anti-Doping Agency due to its performance-enhancing potential. A human excretion study showed that dihydroxylated metabolite M5 and gluco-conjugated LGD-4033 and its metabolites M1 and M2 are significant for understanding its metabolism (Fragkaki et al., 2018).

  • In a study involving horses, LGD-4033 showed that di- and tri-hydroxylated metabolites have the longest detection time in urine. This study was crucial for doping control, highlighting the need for effective analysis of LGD-4033's presence and metabolism (Cutler et al., 2020).

  • Another study focusing on horses found that LGD-4033 can stimulate muscle growth similar to anabolic steroids but with a superior side effect profile. The study identified various metabolites in horse urine and plasma, which are crucial for doping controls (Hansson et al., 2018).

  • LGD-4033 has been evaluated for its safety, tolerability, pharmacokinetics, and effects on lean body mass, muscle strength, and sex hormones in healthy young men. The study found it to be well-tolerated and effective in increasing lean body mass without significant changes in prostate-specific antigen (Basaria et al., 2013).

  • There have been concerns about LGD-4033's adverse effects, such as potential liver injury. A case report described a patient who developed severe drug-induced liver injury after using LGD-4033, highlighting the need for careful monitoring of its use (Barbara et al., 2020).

Safety And Hazards

LGD 4033 has not yet received FDA approval, and its long-term effects are currently unknown . It has been associated with dose-dependent suppression of total testosterone, sex hormone-binding globulin, high-density lipoprotein cholesterol, and triglyceride levels . Known possible side effects include headache, dry mouth, adverse lipid changes, changes in sex hormone concentrations, elevated liver enzymes, and liver toxicity .

properties

IUPAC Name

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657620
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligandrol

CAS RN

1165910-22-4
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name VK-5211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligandrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VK-5211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
641
Citations
S Basaria, L Collins, EL Dillon, K Orwoll… - … Series A: Biomedical …, 2013 - academic.oup.com
… of up to 22 mg LGD-4033. We also tested the hypothesis that the LGD-4033 increases muscle … to either placebo or 0.3-mg daily dose of LGD-4033. This dose was selected for FSR study …
Number of citations: 148 academic.oup.com
M Barbara, S Dhingra, AL Mindikoglu - ACG case reports journal, 2020 - ncbi.nlm.nih.gov
… A placebo-controlled randomized clinical trial of LGD-4033 … Our patient took 10 mg of LGD-4033 daily, which is 10 to 100 … In conclusion, we reported a severe Ligandrol (LGD-4033)-…
Number of citations: 28 www.ncbi.nlm.nih.gov
AG Fragkaki, P Sakellariou, P Kiousi… - Drug Testing and …, 2018 - Wiley Online Library
… metabolism of LGD-4033 in a human excretion study after administration of an LGD-4033 supplement… The results were also compared to those derived from previous LGD-4033 studies …
L Geldof, OJ Pozo, L Lootens, W Morthier… - Drug Testing and …, 2017 - Wiley Online Library
… .16 to elucidate the metabolism of LGD-4033. Our in vitro LGD-4033 metabolism study further … A black market product advertised to contain the SARM LGD-4033 was purchased over the …
TD Cardaci, SB Machek, DT Wilburn… - Experimental …, 2022 - Wiley Online Library
… and after continued coadministration of LGD-4033 and MK-677. We … previous data suggest that LGD-4033 (amidst the large … Conversely, our cross-sectional data imply that LGD-4033 …
Number of citations: 2 physoc.onlinelibrary.wiley.com
F Wagener, S Guddat, C Görgens, YS Angelis… - Analytical and …, 2022 - Springer
… of LGD-4033, human micro-dose excretion studies at 1, 10, and 50 µg LGD-4033 were … The LC-HRMS/MS method was validated for qualitative detection of LGD-4033, allowing for …
Number of citations: 13 link.springer.com
C Cutler, M Viljanto, P Hincks… - Drug testing and …, 2020 - Wiley Online Library
… LGD-4033 is one of a number … LGD-4033 in the horse following oral administration, in order to identify the most appropriate analytical targets for doping control laboratories. LGD-4033 …
HD Cox, D Eichner - Drug Testing and Analysis, 2017 - doping.nl
… window of detection for LGD-4033. Thevis et al. identified five hydroxylated metabolites of … sample spiked with LGD-4033 at 50ng/mL. The product ion ratios for LGD-4033 in the samples …
Number of citations: 42 www.doping.nl
P Kintz, A Ameline, L Gheddar, JS Raul - Toxicologie Analytique et …, 2019 - Elsevier
… In the recent months, this laboratory was requested to test for ligandrol (LGD-4033) and ostarine (S-22 or MK-2866) in 2 different doping cases, detected at very low concentrations in …
Number of citations: 28 www.sciencedirect.com
M Barbara, S Dhingra, AL Mindikoglu - ACG Case Reports Journal, 2020 - ncbi.nlm.nih.gov
… The amount of LGD-4033 reported in the Alpha Elite is 5–50 times higher than the daily amount of LGD-4033 that was administered in the placebo-controlled trial of LGD-4033 …
Number of citations: 20 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.